2,4-Dimethoxybenzenesulfonyl chloride
CAS No.: 63624-28-2
Cat. No.: VC2160822
Molecular Formula: C8H9ClO4S
Molecular Weight: 236.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63624-28-2 |
|---|---|
| Molecular Formula | C8H9ClO4S |
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | 2,4-dimethoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 |
| Standard InChI Key | AYGZKRRIULCJKC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |
Introduction
Physical and Chemical Properties
2,4-Dimethoxybenzenesulfonyl chloride possesses several distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for handling, storing, and utilizing this compound effectively in research and industrial applications.
The compound appears as a solid at room temperature, with a melting point range of 69-71°C . This relatively low melting point facilitates its handling in laboratory settings while maintaining stability during storage. The table below summarizes the key physical and chemical properties of 2,4-Dimethoxybenzenesulfonyl chloride:
The moderate LogP value of 2.30 indicates a balance between hydrophilic and lipophilic properties, which influences its solubility in various solvents and its behavior in biological systems . The compound's relatively high boiling point of 363.6±27.0°C at atmospheric pressure reflects the presence of strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions .
This alternative approach typically begins with a sulfonic acid derivative, which is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) as a chlorinating agent. Although this specific reference discusses a related compound, the general methodology is applicable to the synthesis of 2,4-Dimethoxybenzenesulfonyl chloride.
The reaction typically proceeds through the nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by the displacement of chloride. This method is particularly useful when starting from sulfonic acid salts or when direct chlorosulfonation proves challenging due to selectivity issues.
Phosphorus Oxychloride Method
Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride (POCl₃) as the chlorinating agent to convert sulfonic acid derivatives to sulfonyl chlorides. The reaction typically involves heating followed by cooling to obtain the desired product.
This method often offers advantages in terms of milder reaction conditions and easier handling of reagents compared to phosphorus pentachloride. Additionally, phosphorus oxychloride can sometimes provide better selectivity and yield for certain substrates, making it a valuable alternative for the preparation of 2,4-Dimethoxybenzenesulfonyl chloride.
Chemical Reactivity
The reactivity of 2,4-Dimethoxybenzenesulfonyl chloride is largely determined by its sulfonyl chloride functional group, which is highly reactive toward nucleophiles. The two methoxy groups on the benzene ring also influence its reactivity profile by modifying the electronic distribution within the molecule, generally increasing electron density in the aromatic system.
Solvolysis Studies
Research on the solvolysis of 2,4-Dimethoxybenzenesulfonyl chloride provides valuable insights into its reaction mechanisms. Studies conducted in 30 different solvents indicate that the compound follows an SN2 reaction pathway during solvolysis reactions. This bimolecular nucleophilic substitution mechanism involves the direct displacement of the chloride leaving group by the nucleophilic solvent molecule.
The activation parameters associated with these reactions offer quantitative evidence for the proposed mechanism:
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Activation enthalpies (ΔH‡): 12.4 to 14.6 kcal·mol⁻¹
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Activation entropies (ΔS‡): -15.5 to -32.3 kcal·mol⁻¹·K⁻¹
These values are consistent with a bimolecular nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride leaving group. The negative activation entropy values particularly support the bimolecular nature of the transition state, indicating a more ordered arrangement compared to the reactants.
Reactions with Nucleophiles
2,4-Dimethoxybenzenesulfonyl chloride readily reacts with various nucleophiles, forming different products depending on the nucleophile:
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With amines: Forms sulfonamides (R-SO₂-NR₂), which are important structural motifs in many pharmaceuticals and bioactive compounds
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With alcohols: Forms sulfonate esters (R-SO₂-OR'), which can serve as excellent leaving groups in further synthetic transformations
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With water: Forms sulfonic acids (R-SO₂-OH), which can be valuable intermediates or end products with applications as detergents, catalysts, or ion-exchange resins
These reactions are typical of sulfonyl chlorides and are influenced by the electronic effects of the methoxy substituents on the benzene ring. The methoxy groups generally enhance the electrophilicity of the sulfur atom through inductive effects, while also potentially providing steric effects that can influence the approach of the nucleophile.
Applications in Research and Industry
2,4-Dimethoxybenzenesulfonyl chloride finds applications in several fields due to its unique reactivity profile and structural features.
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